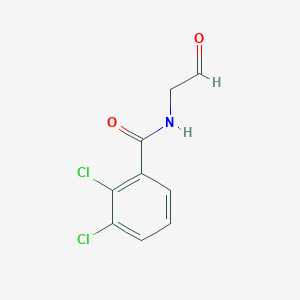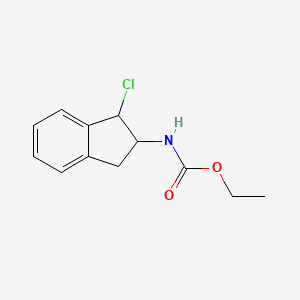![molecular formula C13H11Cl2N3O2S2 B3139503 3,4-Dichloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline CAS No. 477845-67-3](/img/structure/B3139503.png)
3,4-Dichloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline
Vue d'ensemble
Description
3,4-Dichloroaniline, also known as 1-amino-3,4-dichlorobenzene, is a gray to dark-brown crystalline solid at room temperature . It is used as an intermediate for pesticides and dyes . The molecular formula of 3,4-Dichloroaniline is C6H5Cl2N .
Synthesis Analysis
3,4-Dichloroaniline is produced by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure .Molecular Structure Analysis
The molecular structure of 3,4-Dichloroaniline consists of an aniline ring substituted with two chlorine atoms . The molecular weight is 162.017 .Chemical Reactions Analysis
3,4-Dichloroaniline is sensitive to prolonged exposure to heat, light, and air . It can decompose at low pH, and hydrochloric acid accelerates decomposition . It reacts at temperatures above 356°F in the presence of ferric chloride .Physical And Chemical Properties Analysis
3,4-Dichloroaniline is a light tan to dark gray crystal or brown solid . It is insoluble in water . The melting point is 71-72°C .Applications De Recherche Scientifique
Cyclization and Rearrangement Reactions
Research by Bates and Li (2002) explored the cyclization products produced from nitroarene reduction to aminoarene with SnCl2, revealing novel reaction pathways and the formation of unexpected products, such as quino[3,2-b][1,4]benzothiazine, through stannous chloride-mediated reductive cyclization-rearrangement processes. This study highlights the complex chemistry involving aniline derivatives and their potential for generating novel heterocyclic compounds (Bates & Li, 2002).
Synthesis of Thienopyrimidines
Song (2007) reported a facile synthesis of new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives using 3-aminothiophene-2-carboxamide, illustrating the methodological advancements in synthesizing thienopyrimidine derivatives with good medicinal and biological activities. The research opens avenues for the development of potent inhibitors of VEGF receptor-2 kinase, contributing to angiogenesis inhibition (Song, 2007).
Antimicrobial Activity of Novel Compounds
Habib, Hassan, and El‐Mekabaty (2013) synthesized novel quinazolinone derivatives and evaluated their antimicrobial activity, demonstrating the potential of aniline derivatives in contributing to new antibacterial and antifungal agents. This research signifies the importance of synthetic chemistry in developing new therapeutics (Habib et al., 2013).
Synthesis of Thieno[3,2-e]-1,3-thiazin-4-ones
Abu-El-Halawa, Sarabi, and El-Abadelah (2008) explored the synthesis of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones, providing insights into the generation of new bicyclic derivatives with potential biological applications. This work showcases the versatility of aniline derivatives in heterocyclic chemistry and their role in producing compounds with possible therapeutic uses (Abu-El-Halawa et al., 2008).
Synthesis of Dispiro 1,4-Benzothiazine Hybrids
Malathi and colleagues (2015) presented the stereoselective formation of novel dispiro 1,4-benzothiazine hybrid heterocycles through 1,3-dipolar cycloaddition, underlining the potential for creating structurally complex and biologically active molecules. This research highlights the innovative approaches in medicinal chemistry for developing new drug candidates (Malathi et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
3,4-dichloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S2/c1-18-12-4-5-21-13(12)11(7-22(18,19)20)17-16-8-2-3-9(14)10(15)6-8/h2-6,16H,7H2,1H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJBYHSTNSKTHW-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NNC3=CC(=C(C=C3)Cl)Cl)CS1(=O)=O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(/C(=N/NC3=CC(=C(C=C3)Cl)Cl)/CS1(=O)=O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-2-methoxybenzenaminium iodide](/img/structure/B3139425.png)
![1-[(4-fluorophenyl)sulfonyl]-2,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium iodide](/img/structure/B3139428.png)
![1-(3-phenylhexahydropyrrolo[2,1-b][1,3]oxazol-5-yl)-1H-1,2,3-benzotriazole](/img/structure/B3139436.png)




![(4-Methylpiperazino)[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone](/img/structure/B3139475.png)
![1-(tert-butyl)-3,6-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3139487.png)
![Methyl 3-{[1-(4-pyridinyl)ethylidene]amino}-2-thiophenecarboxylate](/img/structure/B3139494.png)
![(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)hydrazine](/img/structure/B3139505.png)
![N-[3-bromo-4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3139529.png)
![Ethyl 4-[(4-fluorophenyl)sulfanyl]-6-methyl-3-quinolinecarboxylate](/img/structure/B3139535.png)
![1-(Phenylsulfonyl)-4-{[(phenylsulfonyl)oxy]imino}piperidine](/img/structure/B3139542.png)